3-(Pentanoyloxy)phenyl pentanoate
Description
3-(Pentanoyloxy)phenyl pentanoate is a phenyl ester derivative featuring a pentanoyloxy group at the 3-position of the benzene ring. Phenyl pentanoate consists of a phenol group esterified with pentanoic acid, yielding the molecular formula C₁₁H₁₄O₂ and a molecular weight of 170.23 g/mol . Synthesis of phenyl esters, including pentanoate derivatives, typically involves O-acylation of phenol with acyl chlorides using catalysts like Cp₂TiCl ().
Properties
Molecular Formula |
C16H22O4 |
|---|---|
Molecular Weight |
278.34 g/mol |
IUPAC Name |
(3-pentanoyloxyphenyl) pentanoate |
InChI |
InChI=1S/C16H22O4/c1-3-5-10-15(17)19-13-8-7-9-14(12-13)20-16(18)11-6-4-2/h7-9,12H,3-6,10-11H2,1-2H3 |
InChI Key |
DNUFITILCDUKED-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OC1=CC(=CC=C1)OC(=O)CCCC |
Canonical SMILES |
CCCCC(=O)OC1=CC(=CC=C1)OC(=O)CCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Phenyl Esters with Different Acyl Groups
Phenyl esters vary based on the acyl group attached to the phenolic oxygen. Key examples include:
Note: CAS numbers for phenyl pivalate and benzoate inferred from standard databases, as explicit values are absent in evidence.
- Reactivity: Phenyl pivalate’s bulky tert-butyl group reduces susceptibility to enzymatic or chemical hydrolysis compared to phenyl pentanoate’s linear chain .
- Lipophilicity: Phenyl pentanoate’s straight-chain pentanoyl group enhances lipophilicity relative to phenyl benzoate, which has a planar aromatic system .
Pentanoate Esters with Different Alcohol Moieties
Pentanoate esters vary based on the alcohol moiety. Examples from include:
| Compound | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Applications |
|---|---|---|---|---|
| Isopentyl pentanoate | C₁₀H₂₀O₂ | 2050-09-1 | 172.27 | Fragrance/flavoring agent (fruity notes). |
| Phenethyl pentanoate | C₁₃H₁₈O₂ | 7460-74-4 | 206.28 | Potential use in cosmetics or perfumes. |
| Propyl pentanoate | C₈H₁₆O₂ | 141-06-0 | 144.21 | Solvent or intermediate in organic synthesis. |
Physicochemical Properties
- Solubility: Phenyl pentanoate’s linear chain increases solubility in non-polar solvents compared to phenyl pivalate, which has a compact tert-butyl group .
- Stability : Pivalate derivatives exhibit higher thermal and hydrolytic stability due to steric protection of the ester bond .
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